(R)-Tert-butyl 4-(1-(3-(((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-2-methyl-1H-indol-1-yl)ethyl)piperidine-1-carboxylate
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Overview
Description
®-Tert-butyl 4-(1-(3-(((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-2-methyl-1H-indol-1-yl)ethyl)piperidine-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is known for its intricate structure, which includes multiple functional groups such as methoxy, methyl, oxo, and carbamoyl groups. Its unique configuration makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tert-butyl 4-(1-(3-(((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-2-methyl-1H-indol-1-yl)ethyl)piperidine-1-carboxylate involves several stepsThe reaction conditions typically involve the use of organic solvents such as ethanol and reagents like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
®-Tert-butyl 4-(1-(3-(((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-2-methyl-1H-indol-1-yl)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
®-Tert-butyl 4-(1-(3-(((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-2-methyl-1H-indol-1-yl)ethyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-Tert-butyl 4-(1-(3-(((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-2-methyl-1H-indol-1-yl)ethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes. For example, it acts as an inhibitor of histone methyltransferase EZH2, which plays a role in transcriptional silencing by installing methylation marks on lysine 27 of histone 3 . This inhibition can lead to changes in gene expression and has potential therapeutic implications in oncology.
Comparison with Similar Compounds
Similar Compounds
- ®-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)
- 4-amino-2,2′,6,6′-tetramethylpiperidine analogues
Uniqueness
®-Tert-butyl 4-(1-(3-(((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-2-methyl-1H-indol-1-yl)ethyl)piperidine-1-carboxylate is unique due to its specific configuration and functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit EZH2 with high potency makes it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C30H40N4O5 |
---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
tert-butyl 4-[(1R)-1-[3-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-2-methylindol-1-yl]ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C30H40N4O5/c1-18-16-25(38-7)23(27(35)32-18)17-31-28(36)26-20(3)34(24-11-9-8-10-22(24)26)19(2)21-12-14-33(15-13-21)29(37)39-30(4,5)6/h8-11,16,19,21H,12-15,17H2,1-7H3,(H,31,36)(H,32,35)/t19-/m1/s1 |
InChI Key |
UOGFXARUXJCYNS-LJQANCHMSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)[C@H](C)C4CCN(CC4)C(=O)OC(C)(C)C)C)OC |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCN(CC4)C(=O)OC(C)(C)C)C)OC |
Origin of Product |
United States |
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